N-{(2S)-1-[(2-hydroxy-2-phenylethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: is a complex organic compound that features a benzothiazole ring, a pyrrole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrole ring and the carboxamide group. Key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pyrrole Moiety: This step involves the reaction of the benzothiazole intermediate with a pyrrole derivative under acidic or basic conditions.
Formation of the Carboxamide Group: The final step involves the coupling of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but can include the use of acids, bases, or specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2S)-2-HYDROXY-1-METHYL-2-PHENYLETHYL)-N-METHYLBUTANAMIDE
- Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-
Uniqueness
N-{(1S)-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring, pyrrole moiety, and carboxamide group sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(2-hydroxy-2-phenylethyl)amino]-1-oxopropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C23H22N4O3S/c1-15(21(29)24-14-19(28)16-7-3-2-4-8-16)25-22(30)17-9-10-18-20(13-17)31-23(26-18)27-11-5-6-12-27/h2-13,15,19,28H,14H2,1H3,(H,24,29)(H,25,30)/t15-,19?/m0/s1 |
InChI Key |
SGCOZOJVNOCUQY-FUKCDUGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(C1=CC=CC=C1)O)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1)O)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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